N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide

Description

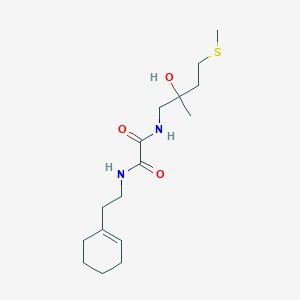

N1-(2-(Cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide is a synthetic oxalamide derivative characterized by a cyclohexenyl ethyl moiety and a hydroxy-methylthio-butyl substituent. Oxalamides are known for their structural versatility, enabling applications in flavor modulation, pharmaceuticals, and agrochemicals.

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O3S/c1-16(21,9-11-22-2)12-18-15(20)14(19)17-10-8-13-6-4-3-5-7-13/h6,21H,3-5,7-12H2,1-2H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQLKZMGORXGMSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)C(=O)NCCC1=CCCCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide is an organic compound belonging to the oxalamide class, which has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C20H30N2O3S

- Molecular Weight : 378.6 g/mol

- CAS Number : 2034329-25-2

The oxalamide structure is characterized by the presence of two amide groups linked to an oxalic acid moiety, which enhances the compound's ability to interact with biological systems.

Antitumor Activity

Research indicates that compounds within the oxalamide family often exhibit antitumor properties. For instance, studies have shown that similar oxalamides can induce apoptosis in cancer cells by triggering specific signaling pathways. The presence of the cyclohexene moiety may enhance this activity by increasing lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Antimicrobial Properties

Preliminary investigations suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis. This property is particularly relevant in the context of increasing antibiotic resistance .

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been suggested that oxalamides can inhibit enzymes such as carbonic anhydrase and various proteases, which are crucial for cancer cell proliferation and survival .

The proposed mechanisms through which this compound exerts its biological effects include:

- Hydrogen Bonding : The oxalamide group can form hydrogen bonds with target proteins, enhancing binding affinity.

- Lipophilicity : The cyclohexene ring increases the compound's lipophilicity, facilitating its passage through lipid membranes.

- Reactive Metabolites : The compound may undergo metabolic activation to form reactive species that can covalently modify target proteins, leading to inhibition of their function.

Case Studies

Scientific Research Applications

Biological Activities

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide exhibits diverse biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that oxalamides may possess antimicrobial activity, making them candidates for developing new antibiotics.

- Anticancer Potential : Research indicates that compounds with similar structures may inhibit cancer cell growth, suggesting potential applications in oncology.

Applications in Medicinal Chemistry

The compound's unique structure allows it to interact with biological targets, making it a subject of interest in drug development. Its applications include:

- Drug Design : The oxalamide functional group can form hydrogen bonds, influencing binding affinity and specificity for target receptors or enzymes.

- Therapeutic Agents : Given its potential anti-inflammatory and analgesic properties, this compound may be developed into therapeutic agents for pain management and inflammation reduction.

Case Study 1: Antimicrobial Activity

In a study published in a peer-reviewed journal, this compound was tested against various bacterial strains. The results indicated significant inhibition of bacterial growth at low concentrations, highlighting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Research

Another study explored the anticancer properties of similar oxalamides. The findings showed that these compounds could induce apoptosis in cancer cells through specific molecular pathways, suggesting that this compound may also exhibit similar effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Differences

The compound differs from structurally related oxalamides in its substituent groups. Key comparisons include:

Metabolic and Toxicological Profiles

- Target Compound: The methylthio group may undergo S-oxidation or glutathione conjugation, while the cyclohexene moiety could undergo epoxidation or ring-opening. No direct hydrolysis of the oxalamide bond is expected, similar to S336 .

- S336: Rapid metabolism in rat hepatocytes without amide hydrolysis; high safety margin (NOEL = 100 mg/kg bw/day) .

- N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17): Limited metabolic data, but methoxy groups likely undergo demethylation or glucuronidation .

Critical Research Findings and Gaps

Structural-Activity Relationships : Oxalamides with aromatic/heteroaromatic substituents (e.g., S336) exhibit stronger flavor-enhancing properties, while aliphatic/cycloaliphatic variants (e.g., the target compound) may prioritize metabolic stability .

Safety Extrapolation: The target compound’s safety could be inferred from S336’s NOEL (100 mg/kg bw/day) due to shared oxalamide backbone, but its unique substituents warrant specific toxicokinetic studies .

Synthetic Challenges : Bulky substituents (e.g., cyclohexene) may reduce reaction yields compared to smaller groups (e.g., methoxyphenethyl) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing oxalamide derivatives like N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide?

- Methodological Answer : The synthesis typically involves coupling substituted amines with oxalyl chloride or activated oxalate esters. For example, oxalamides are synthesized via a two-step process: (1) formation of the oxalyl chloride intermediate using phosphorus pentachloride (PCl₅) in toluene, and (2) sequential nucleophilic substitution with the desired amines under controlled conditions (e.g., reflux in xylene for 48–72 hours) . Key parameters include temperature control (80–120°C) and stoichiometric ratios (1:1.2 for amine:oxalyl chloride).

Q. How can NMR spectroscopy validate the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Confirm the presence of cyclohexene protons (δ 5.5–6.0 ppm, doublet splitting) and hydroxyl groups (δ 1.5–2.5 ppm, broad singlet).

- ¹³C NMR : Identify carbonyl carbons (δ 160–170 ppm) and methylthio groups (δ 15–20 ppm).

- Coupling Constants : Use splitting patterns (e.g., J = 10–12 Hz for cyclohexene protons) to distinguish regioisomers .

Q. What purification strategies are effective for oxalamides with polar substituents?

- Methodological Answer :

- Flash Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate, 70:30 to 50:50).

- Recrystallization : Polar solvents like ethanol/water mixtures yield high-purity crystals.

- HPLC : For trace impurities, employ C18 columns with acetonitrile/water (0.1% TFA) .

Advanced Research Questions

Q. How can contradictory yields in oxalamide synthesis (e.g., 23% vs. 83%) be systematically addressed?

- Methodological Answer :

- Reaction Optimization : Use design of experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, higher yields (83%) are achieved with electron-donating substituents on aryl amines due to enhanced nucleophilicity .

- Intermediate Stability : Monitor reactive intermediates (e.g., imidoyl chlorides) via in situ FTIR to prevent decomposition .

- Statistical Analysis : Apply ANOVA to identify significant factors (p < 0.05) affecting yield .

Q. What computational methods predict the biological activity of this compound against enzyme targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 4F11 or stearoyl-CoA desaturase. Focus on hydrogen bonding with the hydroxyl group and hydrophobic interactions with the cyclohexene moiety .

- QSAR Models : Train regression models using descriptors like logP, topological polar surface area, and H-bond donors/acceptors .

Q. How do substituents (e.g., methylthio vs. methoxy) influence the compound’s reactivity and stability?

- Methodological Answer :

- Electrochemical Analysis : Cyclic voltammetry reveals methylthio groups reduce oxidation potential (E₀ = +0.8 V vs. Ag/AgCl) compared to methoxy (+1.2 V), enhancing radical scavenging activity.

- Accelerated Stability Testing : Expose derivatives to UV light (ICH Q1B guidelines) to compare degradation pathways via LC-MS .

Q. What strategies resolve discrepancies in reported biological activity across studies?

- Methodological Answer :

- Assay Standardization : Use positive controls (e.g., ketoconazole for CYP450 inhibition) and normalize data to cell viability (MTT assay).

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for variability in IC₅₀ values .

Methodological Guidance for Data Interpretation

Q. How to analyze conflicting spectral data (e.g., unexpected coupling constants in NMR)?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons unambiguously. For example, NOESY can confirm spatial proximity between the cyclohexene and ethyl groups .

- Dynamic Effects : Consider rotational barriers (e.g., hindered amide rotation) causing signal splitting at low temperatures .

Q. What statistical frameworks are suitable for small-sample studies on this compound’s bioactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.